16-Acetyldigitalinum verum
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Overview
Description
16-Acetyldigitalinum verum is a cardiac glycoside derived from digitalinum verum, which is found in the seeds of Digitalis species. This compound is known for its potent cardiotonic properties, making it a valuable substance in the treatment of certain heart conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 16-Acetyldigitalinum verum is synthesized through the partial acetylation of digitalinum verum. The process involves the use of acetic anhydride in the presence of a catalyst, typically pyridine, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction of digitalinum verum from Digitalis seeds, followed by its acetylation. The process is optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The acetyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
16-Acetyldigitalinum verum has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycoside reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential in treating heart conditions due to its cardiotonic properties.
Mechanism of Action
The mechanism of action of 16-acetyldigitalinum verum involves its interaction with the sodium-potassium ATPase pump in cardiac cells. By inhibiting this pump, the compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to other cardiac glycosides, but this compound is noted for its rapid onset of action and higher potency .
Comparison with Similar Compounds
- Digitalinum verum
- Digitoxin
- Purpurea glycoside B
- K-strophanthin
Comparison: 16-Acetyldigitalinum verum is unique due to its higher solubility in water and its rapid and potent cardiotonic effects compared to its parent compound, digitalinum verum. It also exhibits a faster onset of action compared to digitoxin and purpurea glycoside B .
Properties
CAS No. |
73987-00-5 |
---|---|
Molecular Formula |
C43H66O15 |
Molecular Weight |
823.0 g/mol |
IUPAC Name |
[(3S,5R,8R,9S,10S,13R,17R)-3-[(2S,4S,5R,6R)-4,5-bis[[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy]-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C43H66O15/c1-20-38(48)29(45)15-34(52-20)57-31-17-36(54-22(3)40(31)58-35-16-30(46)39(49)21(2)53-35)56-26-9-11-41(5)25(14-26)7-8-28-27(41)10-12-42(6)37(24-13-33(47)51-19-24)32(55-23(4)44)18-43(28,42)50/h13,20-22,25-32,34-40,45-46,48-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27+,28-,29+,30+,31+,32?,34-,35-,36-,37+,38-,39-,40-,41+,42-,43?/m1/s1 |
InChI Key |
SZHBGTRKQDNXNC-KMWODIJASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@H](O[C@@H]([C@H]2O[C@@H]3C[C@@H]([C@@H]([C@H](O3)C)O)O)C)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7(C6(CC([C@@H]7C8=CC(=O)OC8)OC(=O)C)O)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)O)O)C)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC(=O)C)O)C)C)O)O |
Origin of Product |
United States |
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